molecular formula C18H20ClN5O B6752361 N-(5-chloropyridin-2-yl)-1-(2-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide

N-(5-chloropyridin-2-yl)-1-(2-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B6752361
M. Wt: 357.8 g/mol
InChI Key: LJKRPVNNFRMTRT-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-1-(2-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a carboxamide group, a chloropyridine moiety, and a cyclopropylpyrimidine group

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-1-(2-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O/c19-14-3-4-15(21-11-14)22-18(25)13-6-9-24(10-7-13)16-5-8-20-17(23-16)12-1-2-12/h3-5,8,11-13H,1-2,6-7,9-10H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKRPVNNFRMTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)N3CCC(CC3)C(=O)NC4=NC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-1-(2-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the carboxamide group. The chloropyridine and cyclopropylpyrimidine moieties are then attached through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is crucial for the successful synthesis of complex organic molecules. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-1-(2-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific substituents on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride, dimethylformamide (DMF), and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-1-(2-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-1-(2-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyridin-2-yl)-1-(2-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide: shares similarities with other piperidine-based compounds, such as piperidine-4-carboxamide derivatives and pyridine-containing molecules.

    Unique Features: The presence of both chloropyridine and cyclopropylpyrimidine groups distinguishes it from other similar compounds, potentially leading to unique chemical reactivity and biological activity.

Highlighting Uniqueness

The combination of these functional groups in a single molecule provides a unique scaffold for the development of new chemical entities with potential applications in various fields. Its distinct structure allows for diverse chemical modifications, making it a valuable compound for research and development.

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